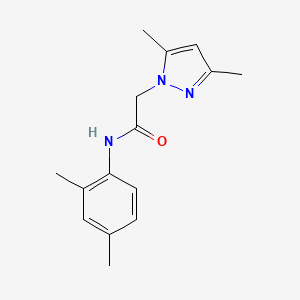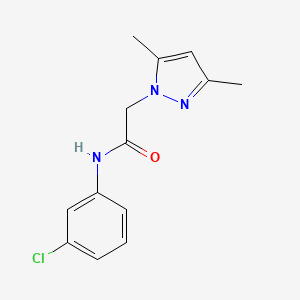
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, also known as MPOC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPOC is a heterocyclic compound that belongs to the class of pyridine derivatives.
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been found to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for the replication and transcription of DNA. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been found to inhibit the activity of various signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged and abnormal cells from the body. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been found to inhibit angiogenesis, which is the process of formation of new blood vessels that is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is its potent anti-cancer activity. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been found to be effective against a wide range of cancer cells, including those that are resistant to conventional chemotherapy drugs. However, one of the limitations of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. One of the most promising directions is the development of novel formulations and delivery methods that can improve the solubility and bioavailability of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. Another direction is the identification of new targets and pathways that can be targeted by N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide for the treatment of various diseases. Finally, the development of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide-based combination therapies that can enhance its efficacy and reduce its toxicity is another promising direction for future research.
Conclusion:
In conclusion, N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is a promising chemical compound that has potential applications in various fields of scientific research. Its potent anti-cancer activity and other biochemical and physiological effects make it a promising candidate for the treatment of various diseases. However, further research is needed to overcome its limitations and to explore its full potential.
Méthodes De Synthèse
The synthesis of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide involves the reaction of 2-amino-6-methylpyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(2-amino-6-methylpyridin-4-yl)benzoic acid, which is then converted to N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide by reacting it with oxalyl chloride and an appropriate amine.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is in the field of cancer research. Studies have shown that N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been found to be effective in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-5-9-16(19-14)20-17(21)18(10-12-22-13-11-18)15-7-3-2-4-8-15/h2-9H,10-13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVETUWJSWLSLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)



![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)


